molecular formula C7H2ClLiN2O3 B13489625 Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate

Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate

Cat. No.: B13489625
M. Wt: 204.5 g/mol
InChI Key: OWXRFUFQKQCEQB-UHFFFAOYSA-M
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Description

Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic lithium salt characterized by a fused oxazole-pyridine core substituted with a chlorine atom at position 5 and a carboxylate group at position 2. The compound is supplied by Nanjing Shizhou Biology Technology Co., Ltd., indicating industrial relevance .

Properties

Molecular Formula

C7H2ClLiN2O3

Molecular Weight

204.5 g/mol

IUPAC Name

lithium;5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C7H3ClN2O3.Li/c8-4-2-1-3-5(9-4)10-6(13-3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1

InChI Key

OWXRFUFQKQCEQB-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=NC2=C1OC(=N2)C(=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Preparation of Precursors

The initial phase involves synthesizing the key heterocyclic intermediates, primarily focusing on the formation of the oxazolo[4,5-b]pyridine core. The common starting materials include:

Reference: Literature indicates that 2-aminopyridine can be acylated with chloroacetyl chloride to form N-(chloroacetyl)-2-aminopyridine, which is pivotal for subsequent cyclization steps.

Cyclization to Form the Oxazolo[4,5-b]pyridine Ring

The key step involves cyclizing the acylated intermediate to generate the fused heterocyclic system:

  • Reaction Conditions: The acylated intermediate is subjected to cyclization under reflux in an inert solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) , with a base like potassium carbonate or potassium tert-butoxide to deprotonate and promote ring closure.

  • Mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon, leading to ring closure and formation of the oxazolo[4,5-b]pyridine core.

  • Optimization: Temperature control (around 80–120°C) and reaction time (12–24 hours) are critical for maximizing yield.

Data Table 1: Cyclization Reaction Conditions

Parameter Typical Range Purpose
Solvent DMF or DMSO Solubilize reactants, facilitate cyclization
Base K2CO3 or t-BuOK Deprotonate amino group, promote nucleophilic attack
Temperature 80–120°C Drive ring closure
Reaction Time 12–24 hours Maximize conversion

Lithium Salt Formation

The final step involves complexation with lithium to form the lithium carboxylate:

  • Method: The chlorinated heterocycle is treated with a lithium source, such as lithium hydroxide (LiOH) or lithium carbonate (Li2CO3) , in an aqueous or mixed solvent system.

  • Reaction Conditions: Mild heating (around 50°C) with continuous stirring ensures complete conversion.

  • Isolation: The product is purified via recrystallization from suitable solvents like ethanol or water .

Data Table 3: Lithium Salt Formation

Parameter Typical Range Purpose
Lithium Source LiOH or Li2CO3 Generate lithium salt
Solvent Water or ethanol Dissolve reactants
Temperature 50°C Facilitate complexation
Reaction Time 2–4 hours Complete salt formation

Optimization and Purification

  • Recrystallization: To improve purity, recrystallization from ethanol/water mixtures is recommended.

  • Chromatography: For further purification, silica gel column chromatography with appropriate eluents (e.g., hexane/ethyl acetate) can be employed.

  • Characterization: Confirm structure and purity via NMR, HRMS, and IR spectroscopy.

Summary of the Overall Synthetic Route

Step Reaction Conditions Purpose
1 Acylation of 2-aminopyridine Reflux in DMF with K2CO3 Prepare acyl intermediate
2 Cyclization Heat at 80–120°C Form oxazolo[4,5-b]pyridine core
3 Chlorination Room temp with NCS Introduce chloro group at position 5
4 Lithium salt formation Reflux with LiOH Obtain lithium carboxylate

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 5-position undergoes nucleophilic substitution under basic or catalytic conditions. This reaction enables functionalization of the heterocyclic core.

Reagents/Conditions Products Key Observations
Sodium methoxide (MeONa)Methoxy-substituted oxazolo-pyridine derivativesRequires polar aprotic solvents (e.g., DMF) and elevated temperatures (~80°C).
Amines (e.g., pyrrolidine)Amine-substituted analogsReaction proceeds via SNAr mechanism; electron-withdrawing groups enhance reactivity .

Example Pathway :
Lithium(1+) 5-chloro-oxazolo[4,5-b]pyridine-2-carboxylate reacts with pyrrolidine in ethanol under reflux to yield 5-pyrrolidinyl derivatives. The lithium ion stabilizes the carboxylate group, minimizing side reactions .

Hydrolysis of the Carboxylate Ester

The ester group at the 2-position undergoes hydrolysis to form the corresponding carboxylic acid, a critical step for further derivatization.

Conditions Products Notes
Aqueous KOH (1M), refluxoxazolo[4,5-b]pyridine-5-carboxylic acidQuantitative conversion observed; product confirmed via LC-MS and 13C^{13}\text{C} NMR .
Acidic hydrolysis (HCl, H2_2O)Same carboxylic acidSlower reaction rate compared to basic conditions; side products minimal.

Structural Confirmation :
The hydrolysis product (oxazolo[4,5-b]pyridine-5-carboxylic acid) is characterized by a molecular weight of 164.12 g/mol (C7H4N2O3C_7H_4N_2O_3) and a distinct 13C^{13}\text{C} NMR signal at δ 163.97 ppm for the carboxylate carbon .

Coordination and Salt Metathesis

The lithium cation participates in ion-exchange reactions, altering solubility and reactivity.

Reagents Products Applications
Sodium bicarbonate (NaHCO3_3)Sodium salt of the carboxylateEnhanced aqueous solubility for biological assays.
Transition metal salts (e.g., CuCl2_2)Metal-coordinated complexesPotential catalysis or materials science applications; structural studies ongoing .

Mechanistic Insight :
The lithium ion’s small size and high charge density facilitate rapid exchange with larger cations (e.g., Na+^+), enabling tailored physicochemical properties .

Ring-Opening and Rearrangement Reactions

Under strongly acidic or oxidative conditions, the oxazole ring undergoes cleavage or rearrangement.

Conditions Products Key Findings
Concentrated H2_2SO4_4, 100°CPyridine dicarboxylic acid derivativesRing opening confirmed via IR loss of oxazole C-O-C stretch (1,250 cm1^{-1}).
Oxidizing agents (e.g., KMnO4_4)N-oxide derivativesLimited yield due to competing decomposition; requires inert atmosphere .

Electrophilic Aromatic Substitution

The electron-rich pyridine-oxazole system participates in electrophilic substitution at specific positions.

Reagents Products Regioselectivity
Nitration (HNO3_3, H2_2SO4_4)Nitro-substituted derivatives at pyridine C-6Directed by the electron-withdrawing carboxylate group; confirmed by X-ray crystallography .
Bromine (Br2_2, FeCl3_3)7-Bromo derivativesReaction occurs at the para position relative to the oxazole nitrogen.

Scientific Research Applications

Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiators are the chlorine substituent at position 5 and the lithium carboxylate at position 2. Comparisons with similar oxazolo[4,5-b]pyridine derivatives reveal distinct electronic and steric properties:

Compound Name Substituents (Position) Key Features Reference
Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate Cl (5), COOLi (2) Lithium salt; electron-withdrawing Cl
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (3i) 4-Cl-C₆H₄ (2) Neutral; lipophilic aryl group
2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate lithium(1+) CH₃ (2), COOLi (6) Lithium salt; methyl at 2, carboxylate at 6
2-(2-Piperidin-4-yl-alkyl)oxazolo[4,5-b]pyridine (13,14) Piperidinylalkyl chain (2) Basic nitrogen; flexible side chain

Key Observations :

  • The lithium carboxylate group enhances water solubility compared to neutral analogs like 3i .
  • Positional isomerism (e.g., carboxylate at 2 vs. 6) significantly alters molecular polarity and binding interactions .

Key Observations :

  • Acid-catalyzed methods (e.g., HClO₄/SiO₂) enable room-temperature synthesis of aryl-substituted derivatives with high yields .
  • PPA-mediated cyclization outperforms PPSE in yield for alkylpiperidino-substituted analogs .
  • The target compound’s synthesis likely involves post-carboxylation lithiation, a common strategy for alkali metal salts .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Property Lithium(1+) 5-Cl-2-carboxylate 2-(4-Cl-phenyl)oxazolo[4,5-b]pyridine (3i) 2-Methyl-6-carboxylate lithium(1+)
Molecular Weight (g/mol) ~198.47 (estimated) 255.68 161.09
Solubility High (polar solvents) Low (organic solvents) Moderate (aqueous/organic mix)
Stability Hygroscopic (typical of Li salts) Stable under inert conditions Likely hygroscopic

Key Observations :

  • Lithium salts exhibit higher hygroscopicity, necessitating anhydrous storage compared to neutral analogs .
  • Chlorine substituents increase molecular weight and may elevate melting points relative to methyl or methoxy groups .

Q & A

Q. What are the established synthetic routes for preparing lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate?

A key intermediate in synthesizing oxazolo[4,5-b]pyridine derivatives involves reducing ethoxycarbonyl groups using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF), followed by oxidation with Dess-Martin periodinane to yield carbaldehyde intermediates . Acid-catalyzed silica-supported methods are also effective for constructing the oxazolo[4,5-b]pyridine core. For example, HClO₄/SiO₂ nanoparticles (5 mol%) in methanol facilitate condensation between benzoic acids and 2-amino-3-hydroxypyridine precursors at room temperature, monitored via TLC (n-hexane:EtOAc, 2:1) .

Q. How can researchers purify and characterize this compound?

Post-synthesis purification typically employs recrystallization from acetonitrile, followed by washing with dichloromethane to remove residual catalysts . Characterization requires multi-modal analysis:

  • IR spectroscopy identifies functional groups (e.g., C=O stretches near 1700 cm⁻¹).
  • ¹H/¹³C NMR resolves substituent positions and aromatic proton environments.
  • HRMS confirms molecular weight and elemental composition (e.g., %C, %H, %N deviations <0.3%) .

Q. What solvents and reaction conditions optimize yield for this lithium salt?

Polar aprotic solvents like THF or dichloromethane are ideal for reductions and oxidations due to their compatibility with LiAlH₄ and Dess-Martin periodinane . Acid-catalyzed reactions in methanol at room temperature minimize side reactions, achieving yields >80% for oxazolo[4,5-b]pyridine derivatives .

Advanced Research Questions

Q. How can regioselective functionalization of the oxazolo[4,5-b]pyridine core be achieved?

Regioselective metalation with t-BuLi or LDA enables functionalization at the 4-position of the pyridine ring. For example, deprotonation with LDA followed by electrophilic quenching (e.g., aldehydes, methyl iodide) yields substituted derivatives in >70% yield . Negishi coupling with aryl halides further diversifies the scaffold, though low yields (e.g., 30–40%) may require optimized Pd catalysts .

Q. What computational methods predict the electronic structure and reactivity of this compound?

Density-functional theory (DFT) using correlation-energy functionals (e.g., Colle-Salvetti) models the compound’s electron density and local kinetic energy. Basis sets like 6-31G* paired with hybrid functionals (e.g., B3LYP) provide accurate HOMO-LUMO gaps and Fukui indices for nucleophilic/electrophilic site prediction . Validation against experimental NMR chemical shifts (δ ppm) and IR vibrational modes is critical .

Q. What strategies assess potential bioactivity, such as kinase inhibition?

Oxazolo[4,5-b]pyridine derivatives exhibit Glycogen Synthase Kinase-3β (GSK-3β) inhibition. Researchers can:

  • Perform in vitro kinase assays using ATP-competitive luminescence assays.
  • Conduct molecular docking (AutoDock Vina) to simulate binding poses in the kinase active site (PDB: 1I09).
  • Validate anti-inflammatory activity via TNF-α/IL-6 suppression in murine macrophages .

Q. How can stability and degradation pathways under varying conditions be analyzed?

Accelerated stability studies under thermal (40–60°C), photolytic (ICH Q1B), and hydrolytic (pH 1–13) conditions identify degradation products. LC-MS/MS tracks major impurities, while Arrhenius plots predict shelf life. For example, oxazolo[4,5-b]pyridines degrade via ring-opening under strong acids/bases, necessitating anhydrous storage .

Q. What contradictions exist between computational and experimental data for this compound?

Discrepancies in predicted vs. observed regioselectivity (e.g., DFT favoring C4 functionalization vs. experimental C7 substitution) may arise from solvent effects or transition-state stabilization not captured in gas-phase calculations. Multi-reference methods (CASSCF) or explicit solvent models (COSMO-RS) improve accuracy .

Methodological Recommendations

  • Synthetic Optimization : Screen alternative Lewis acids (e.g., BF₃·Et₂O) to improve Negishi coupling yields .
  • Data Validation : Cross-validate computational results with synchrotron XRD or in-situ FTIR .
  • Bioactivity Profiling : Use CRISPR-edited cell lines to isolate kinase-specific effects .

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